molecular formula C12H12N2O4S B5794861 N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide

N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide

Cat. No. B5794861
M. Wt: 280.30 g/mol
InChI Key: LFSHDHHYEDKVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide, commonly known as AMF-26, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of furamide, and its unique properties make it an attractive option for a variety of research purposes. In

Mechanism of Action

AMF-26 works by binding to the active site of CAIX, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a buildup of carbon dioxide in the tumor cells, which can lead to decreased tumor growth and increased sensitivity to chemotherapy. In glaucoma, AMF-26 works by reducing the production of aqueous humor, which can lead to decreased intraocular pressure.
Biochemical and Physiological Effects:
AMF-26 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on CAIX, it has also been shown to inhibit the activity of other carbonic anhydrase isoforms. This can lead to a variety of effects, including decreased pH regulation and increased sensitivity to oxidative stress. In animal studies, AMF-26 has been shown to be well-tolerated and has not been associated with any significant toxicities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AMF-26 in lab experiments is its high selectivity for CAIX. This makes it a valuable tool for studying the role of CAIX in cancer biology and for developing new cancer therapies. However, one limitation of using AMF-26 is its relatively low potency compared to other CAIX inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.

Future Directions

There are several potential future directions for research involving AMF-26. One area of interest is the development of more potent CAIX inhibitors based on the structure of AMF-26. Another area of research is the exploration of the role of CAIX in other diseases, such as renal cell carcinoma and hypoxic-ischemic encephalopathy. Finally, there is potential for AMF-26 to be used as a diagnostic tool for imaging CAIX expression in tumors using positron emission tomography (PET) imaging.

Synthesis Methods

AMF-26 can be synthesized through a multi-step process involving the reaction of furfural with 4-aminobenzenesulfonamide. The resulting intermediate is then reacted with methyl iodide to yield the final product. This method has been optimized to produce high yields of pure AMF-26, making it a reliable source for scientific research.

Scientific Research Applications

AMF-26 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in a variety of cancer cells, and inhibiting its activity can lead to decreased tumor growth and increased sensitivity to chemotherapy. AMF-26 has also been studied for its potential applications in the treatment of glaucoma, as it has been shown to lower intraocular pressure in animal models.

properties

IUPAC Name

5-methyl-N-(4-sulfamoylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-8-2-7-11(18-8)12(15)14-9-3-5-10(6-4-9)19(13,16)17/h2-7H,1H3,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSHDHHYEDKVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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